molecular formula C13H12O4S B1244128 (1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid

(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid

Cat. No.: B1244128
M. Wt: 264.3 g/mol
InChI Key: QXVZFNDFYUXZBW-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid is a member of naphthalenes.

Scientific Research Applications

Biomonitoring and Exposure Assessment

The compound and its metabolites, such as 1,2-dihydroxynaphthalene (1,2-DHN), are crucial in biomonitoring studies for evaluating exposure to naphthalene and polycyclic aromatic hydrocarbons (PAHs). In occupational settings, such as workplaces handling creosote, the metabolites like 1,2-DHN serve as sensitive and specific parameters for biological monitoring of naphthalene exposure. This is instrumental in assessing the exposure risk and ensuring workplace safety (Klotz et al., 2018).

Health Risk and Disease Association

Studies have linked the urinary biomarkers of PAHs, which include metabolites related to this compound, with various health risks and diseases. The metabolites have been associated with cardiometabolic health risks, including obesity, type 2 diabetes (T2D), hypertension, and dyslipidemia. This suggests a potential relationship between exposure to such compounds and the prevalence of metabolic syndromes (Ranjbar et al., 2015).

Environmental Pollution and Public Health

The metabolites derived from the compound are used as biomarkers to assess exposure to environmental pollutants like PAHs. Studies involving adolescents have shown that urinary concentrations of such metabolites are linked with biomarkers of chronic endocrine stress, oxidative stress, and inflammation. This underscores the compound's significance in environmental health research and its role in understanding the impact of pollution on public health (Verheyen et al., 2021).

Properties

Molecular Formula

C13H12O4S

Molecular Weight

264.3 g/mol

IUPAC Name

3-[[(1R,2R)-2-hydroxy-1,2-dihydronaphthalen-1-yl]sulfanyl]-2-oxopropanoic acid

InChI

InChI=1S/C13H12O4S/c14-10-6-5-8-3-1-2-4-9(8)12(10)18-7-11(15)13(16)17/h1-6,10,12,14H,7H2,(H,16,17)/t10-,12-/m1/s1

InChI Key

QXVZFNDFYUXZBW-ZYHUDNBSSA-N

Isomeric SMILES

C1=CC=C2[C@H]([C@@H](C=CC2=C1)O)SCC(=O)C(=O)O

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)O)SCC(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid
Reactant of Route 2
(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid
Reactant of Route 3
(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid
Reactant of Route 4
(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid
Reactant of Route 5
(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid
Reactant of Route 6
(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid

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